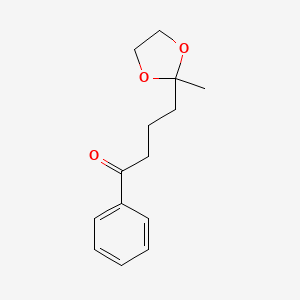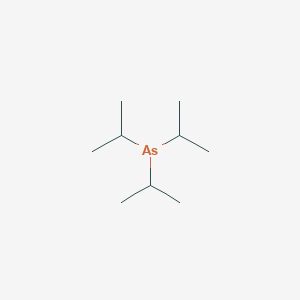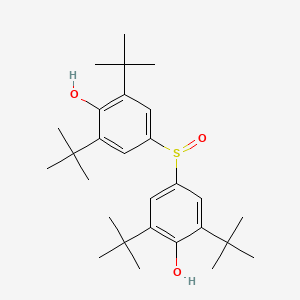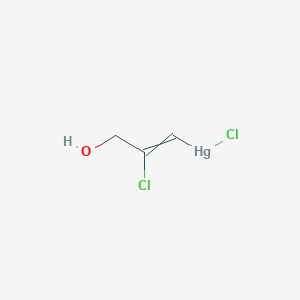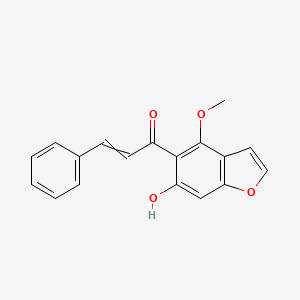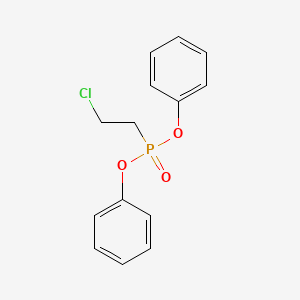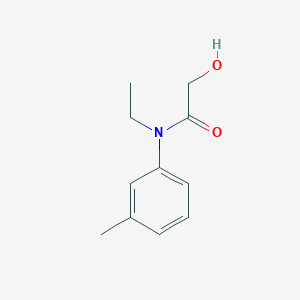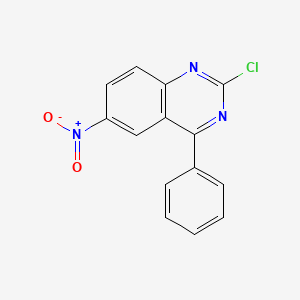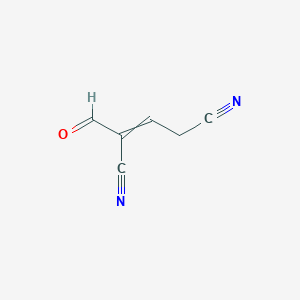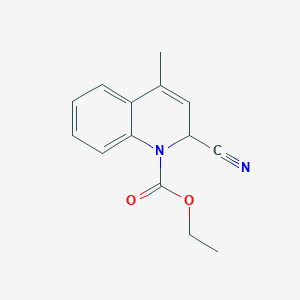
2-(1-Methyl-1H-indol-3-yl)-N-(propan-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Methyl-1H-indol-3-yl)-N-(propan-2-yl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features an indole core with a methyl group at the 1-position and an acetamide group at the 3-position, further substituted with an isopropyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methyl-1H-indol-3-yl)-N-(propan-2-yl)acetamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
N-Methylation: The indole core is then methylated at the nitrogen atom using methyl iodide in the presence of a base such as potassium carbonate.
Acylation: The 3-position of the indole is acylated using chloroacetyl chloride to introduce the acetamide group.
Isopropylation: Finally, the acetamide nitrogen is alkylated with isopropyl bromide in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(1-Methyl-1H-indol-3-yl)-N-(propan-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The indole core can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The acetamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methyl and isopropyl groups can be substituted with other alkyl or aryl groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: 2-(1-Methyl-1H-indol-3-yl)-N-(propan-2-yl)ethylamine.
Substitution: Various substituted indole derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study indole-related biological pathways.
Medicine: Potential therapeutic applications due to its structural similarity to bioactive indole derivatives.
Industry: Use in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(1-Methyl-1H-indol-3-yl)-N-(propan-2-yl)acetamide would depend on its specific biological target. Generally, indole derivatives can interact with various enzymes, receptors, and ion channels. The compound may exert its effects by binding to these molecular targets and modulating their activity, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-(1-Methyl-1H-indol-3-yl)acetamide: Lacks the isopropyl group.
2-(1H-indol-3-yl)-N-(propan-2-yl)acetamide: Lacks the methyl group at the 1-position.
2-(1-Methyl-1H-indol-3-yl)-N-methylacetamide: Has a methyl group instead of an isopropyl group on the acetamide nitrogen.
Uniqueness
2-(1-Methyl-1H-indol-3-yl)-N-(propan-2-yl)acetamide is unique due to the presence of both the methyl group at the 1-position of the indole core and the isopropyl group on the acetamide nitrogen. This combination of substituents may confer distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
56999-25-8 |
|---|---|
Molecular Formula |
C14H18N2O |
Molecular Weight |
230.31 g/mol |
IUPAC Name |
2-(1-methylindol-3-yl)-N-propan-2-ylacetamide |
InChI |
InChI=1S/C14H18N2O/c1-10(2)15-14(17)8-11-9-16(3)13-7-5-4-6-12(11)13/h4-7,9-10H,8H2,1-3H3,(H,15,17) |
InChI Key |
LOVBOFFEDHYCMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)CC1=CN(C2=CC=CC=C21)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



